3-benzoyl-4-(4-fluorobenzenesulfonyl)-6-methoxyquinoline
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Overview
Description
3-benzoyl-4-(4-fluorobenzenesulfonyl)-6-methoxyquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoyl group, a fluorobenzenesulfonyl group, and a methoxy group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-4-(4-fluorobenzenesulfonyl)-6-methoxyquinoline typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Sulfonylation: The 4-position of the quinoline ring is sulfonylated using 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine.
Methoxylation: The methoxy group is introduced at the 6-position through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-4-(4-fluorobenzenesulfonyl)-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methanol for methoxylation, pyridine for sulfonylation.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-benzoyl-4-(4-fluorobenzenesulfonyl)-6-methoxyquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzoyl-4-(4-fluorobenzenesulfonyl)-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-benzoyl-4-(4-chlorobenzenesulfonyl)-6-methoxyquinoline
- 3-benzoyl-4-(4-bromobenzenesulfonyl)-6-methoxyquinoline
- 3-benzoyl-4-(4-methylbenzenesulfonyl)-6-methoxyquinoline
Uniqueness
3-benzoyl-4-(4-fluorobenzenesulfonyl)-6-methoxyquinoline is unique due to the presence of the fluorobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4S/c1-29-17-9-12-21-19(13-17)23(30(27,28)18-10-7-16(24)8-11-18)20(14-25-21)22(26)15-5-3-2-4-6-15/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZFWAJLHXVFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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